molecular formula C21H29NO B12425405 rel-Biperiden EP impurity A-d5

rel-Biperiden EP impurity A-d5

Número de catálogo: B12425405
Peso molecular: 316.5 g/mol
Clave InChI: YSXKPIUOCJLQIE-LUEZOWOASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rel-Biperiden EP impurity A-d5 involves the incorporation of deuterium into the Biperiden molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

rel-Biperiden EP impurity A-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

rel-Biperiden EP impurity A-d5 is a deuterium-labeled impurity of Biperiden, a drug used to treat Parkinson’s disease and other movement disorders. Its deuterium labeling enhances stability, enabling more precise pharmacokinetic studies, making it valuable in research. Biperiden functions as an antagonist at the M1 muscarinic acetylcholine receptors, which helps alleviate symptoms associated with cholinergic overactivity in neurological disorders. The presence of deuterium improves the compound's detection and quantification in analytical chemistry applications, especially in mass spectrometry and liquid chromatography. this compound acts primarily as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, reducing cholinergic activity in the central nervous system, which is beneficial for managing symptoms of Parkinson’s disease and other movement disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the stability and reliability of pharmacokinetic studies conducted with this compound.

Scientific Research Applications

This compound has several significant applications in scientific research:

  • Pharmacokinetic Studies It serves as a tracer for studying the metabolism and pharmacokinetics of Biperiden hydrochloride. The deuterium labeling enhances the compound's stability and allows for more accurate pharmacokinetic studies.
  • Drug Development Useful in drug development.
  • Analytical Chemistry The presence of deuterium improves the compound's detection and quantification in analytical chemistry applications, particularly in mass spectrometry and liquid chromatography.
  • Internal Standard Commonly utilized as an internal standard in analytical and pharmacokinetic research .
  • Interaction studies Interaction studies involving this compound focus on its effects on muscarinic receptors and potential interactions with other pharmacological agents. These studies are crucial for understanding how this compound may influence or alter the pharmacodynamics of co-administered drugs, particularly those affecting cholinergic signaling pathways.

Comparable Compounds

This compound shares structural similarities with several other compounds used in similar therapeutic contexts.

Compound NameDescriptionUnique Features
BiperidenAn anticholinergic agent used to treat Parkinson’s disease.Primary therapeutic agent; not isotopically labeled.
Deutero-BiperidenA deuterated form of Biperiden used for metabolic studies.Enhanced stability and precision in tracking metabolic pathways.
TrihexyphenidylAnother anticholinergic drug used for Parkinson’s treatment.Different receptor selectivity profile compared to Biperiden.
BenztropineUsed as an anticholinergic agent; has a different chemical structure.Distinct mechanism of action; primarily affects dopamine receptors.

Mecanismo De Acción

The mechanism of action of rel-Biperiden EP impurity A-d5 involves its interaction with muscarinic acetylcholine receptors. The deuterium labeling allows for detailed studies of its pharmacokinetic and metabolic profiles. The compound acts as an antagonist at the M1 muscarinic acetylcholine receptor, inhibiting its activity and thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

    Biperiden Hydrochloride: The non-deuterated form of rel-Biperiden EP impurity A-d5.

    D-Valine-d8: Another deuterium-labeled compound used in similar research applications.

    Nicotinamide N-oxide: A compound used in metabolic studies

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms in the compound allow for more accurate tracing and quantitation during drug development processes .

Propiedades

Fórmula molecular

C21H29NO

Peso molecular

316.5 g/mol

Nombre IUPAC

(1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D

Clave InChI

YSXKPIUOCJLQIE-LUEZOWOASA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H]

SMILES canónico

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.